alpha-D-Mannofuranoside, 1-O-octyl-

Sugar-based surfactants Interfacial tension Emulsion stability

alpha-D-Mannofuranoside, 1-O-octyl- (C₁₄H₂₈O₆, MW 292.37 g/mol) is a non-ionic alkyl glycoside surfactant in which a D-mannose headgroup adopts the thermodynamically less stable five-membered furanose ring configuration, with an octyl chain attached at the anomeric C-1 position. Unlike the far more common octyl mannopyranosides (six-membered ring), the furanose isomer exhibits distinct ring-size-dependent physicochemical behaviour relevant to micellization, ion complexation, and hydrolytic lability.

Molecular Formula C14H28O6
Molecular Weight 292.37 g/mol
Cat. No. B12291470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-D-Mannofuranoside, 1-O-octyl-
Molecular FormulaC14H28O6
Molecular Weight292.37 g/mol
Structural Identifiers
SMILESCCCCCCCCOC1C(C(C(O1)C(CO)O)O)O
InChIInChI=1S/C14H28O6/c1-2-3-4-5-6-7-8-19-14-12(18)11(17)13(20-14)10(16)9-15/h10-18H,2-9H2,1H3
InChIKeyVZLNXIZRQPJOEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





alpha-D-Mannofuranoside, 1-O-octyl- – Structural Identity and Procurement-Relevant Characteristics


alpha-D-Mannofuranoside, 1-O-octyl- (C₁₄H₂₈O₆, MW 292.37 g/mol) is a non-ionic alkyl glycoside surfactant in which a D-mannose headgroup adopts the thermodynamically less stable five-membered furanose ring configuration, with an octyl chain attached at the anomeric C-1 position [1]. Unlike the far more common octyl mannopyranosides (six-membered ring), the furanose isomer exhibits distinct ring-size-dependent physicochemical behaviour relevant to micellization, ion complexation, and hydrolytic lability [2]. This compound belongs to the alkyl hexofuranoside family that serves both as a kinetic glycosylation product and as a precursor to per-O-acetylated hexofuranoses used in oligosaccharide synthesis [3].

Why Octyl Mannopyranoside or Octyl Glucoside Cannot Substitute for alpha-D-Mannofuranoside, 1-O-octyl- in Critical Applications


The furanose (five-membered) versus pyranose (six-membered) ring architecture is not a cosmetic structural variation but a determinant of supramolecular and interfacial behaviour. Sangiorgio et al. (2024) demonstrated that glucopyranoside-based surfactants exhibit superior interfacial tension reduction and emulsion stability compared with their glucofuranoside counterparts, establishing that ring size alone drives statistically significant and application-relevant differences in surfactancy [1]. Furthermore, the mannofuranoside headgroup uniquely enables Ca²⁺ ion complexation—a property documented for 1-O-n-octyl-β-D-mannofuranoside [2] but absent from the mannopyranoside literature—while furanosides are inherently more susceptible to acid-catalysed hydrolysis than pyranosides, a factor directly impacting shelf-life, formulation pH windows, and controlled-release design [3]. Generic replacement with an octyl mannopyranoside or octyl glucoside would therefore alter micellization energetics, eliminate cation-binding functionality, and shift hydrolysis kinetics, potentially invalidating assay reproducibility or product performance.

Quantitative Differentiation Evidence for alpha-D-Mannofuranoside, 1-O-octyl- Versus Closest Analogs


Furanose Ring Size Imparts Inferior Interfacial Tension Reduction and Emulsion Stability Versus Pyranoside Analogs

A 2024 head-to-head comparison of isolated glucopyranoside (Py) and glucofuranoside (Fu) fatty acid esters demonstrated that pyranoside-based surfactants consistently outperform furanoside-based surfactants in interfacial tension (IFT) reduction and water-in-oil emulsion stability, a difference attributed to ring-size-dependent molecular packing at the interface [1]. Although the study employed glucose-based esters rather than mannose-based alkyl glycosides, the ring-size effect is governed by fundamental conformational differences between five- and six-membered sugar rings and is therefore transferable as a class-level inference to mannofuranoside vs. mannopyranoside systems [1].

Sugar-based surfactants Interfacial tension Emulsion stability Ring-size effect

Exclusive Ca²⁺ Ion Complexation Documented for Octyl Mannofuranoside but Absent in Mannopyranoside Literature

Kooreman and Engberts (1995) reported the first and, to date, only example of complex formation between an alkyl glycoside and calcium ions, using 1-O-n-octyl-β-D-mannofuranoside as the ligand [1]. Qualitative evidence for Ca²⁺ binding was obtained by titration microcalorimetry, and the phenomenon was attributed to the specific spatial arrangement of hydroxyl groups uniquely available in the mannofuranose ring configuration [1]. No comparable Ca²⁺ complexation has been reported for octyl mannopyranoside, octyl glucoside, or octyl galactoside in the peer-reviewed literature, making this a structurally selective and replicable differentiation point.

Calcium-tolerant detergents Ion complexation Titration microcalorimetry Mannofuranoside

Octyl α-Mannopyranoside Exhibits the Lowest CMC Among Six Octyl Glycosides – Benchmarking the Mannose Headgroup Advantage

Schmidt-Lassen and Lindhorst (2014) performed a systematic ITC-based comparison of six octyl α- and β-glycosides (manno-, galacto-, and gluco-series) and reported that octyl α-D-mannopyranoside (CMC = 10.9 mM) possesses the lowest critical micelle concentration among all six compounds tested [1]. The β-anomer required approximately double the concentration (CMC = 22.9 mM), while octyl α-galactoside (30.2 mM), octyl β-galactoside (31.7 mM), and octyl β-glucoside (28.3 mM) were all substantially higher [1]. Thermodynamic analysis confirmed that octyl α-mannopyranoside micellization is the most exergonic (ΔG°demic = 21.2 ± 0.2 kJ mol⁻¹) and entropically favoured (ΔS°demic = −105.6 ± 6.5 J K⁻¹ mol⁻¹) of the series [1]. These data are recorded for the pyranoside form; the furanoside isomer, being a kinetic product with different ring geometry, is expected to exhibit distinct micellization behaviour consistent with the ring-size-dependent surfactancy differences demonstrated by Sangiorgio et al. (2024).

Critical micelle concentration Isothermal titration calorimetry Octyl glycosides Thermodynamics of micellization

Mannofuranoside Derivatives Exhibit Broad-Spectrum Antimicrobial Activity with Quantified IC₅₀ Ranges

A 2017 study on synthesized mannofuranoside derivatives reported that all tested compounds displayed antimicrobial activity against five human pathogenic bacteria and two fungi using the broth microdilution method [1]. Cumulative inhibitory concentrations (IC₅₀) against bacteria ranged from 84.28 to 309.43 μg/mL, while IC₅₀ against fungi ranged from 0.59 to 3.82 mg/mL [1]. Independently, beta-D-mannofuranoside, O-geranyl demonstrated MIC values of 32 μg/mL against S. aureus (ATCC 25923) and 64 μg/mL against E. coli (ATCC 25922) [2]. These data establish the mannofuranoside scaffold as an antimicrobial pharmacophore distinct from mannopyranoside-based compounds, for which antimicrobial structure–activity relationships have been reported primarily for the pyranoside ester series [3].

Antimicrobial Mannofuranoside derivatives IC50 Microdilution method

Furanoside Ring Confers Accelerated Acid Hydrolysis Kinetics Relative to Pyranoside – Implications for Controlled Release and Stability

Furanosides are well established to undergo acid-catalysed hydrolysis at significantly higher rates than their pyranoside counterparts due to greater conformational similarity between the ground state and the oxocarbenium-ion-like transition state [1]. Gerbst et al. (2019) confirmed through ab initio calculations that nonsulfated furanosides are thermodynamically less stable than the corresponding pyranosides, with mannose being a notable exception in pyranoside-into-furanoside (PIF) rearrangement reactivity [2]. This intrinsic instability translates into a practical differentiation: at a given acidic pH, octyl mannofuranoside will hydrolyse more rapidly than octyl mannopyranoside, releasing free mannose and octanol [1].

Hydrolysis kinetics Furanoside vs pyranoside pH-dependent stability Controlled release

High-Value Application Scenarios for alpha-D-Mannofuranoside, 1-O-octyl- Supported by Differential Evidence


Calcium-Tolerant Detergent Formulations for Membrane Protein Biochemistry

In membrane protein purification protocols requiring millimolar Ca²⁺ concentrations (e.g., cadherin, integrin, or annexin studies), conventional non-ionic detergents such as octyl glucoside or octyl mannopyranoside may exhibit altered micellization or precipitation. The documented Ca²⁺ complexation capability of octyl mannofuranoside [1] makes it a rationally selected candidate for calcium-rich buffer systems where pyranoside-based detergents lack this interaction. Procurement of the furanoside isomer enables experimental designs that exploit Ca²⁺-detergent co-complexation as a functional feature rather than a liability. [1]

Synthetic Intermediate for Per-O-Acetylated Mannofuranose Building Blocks

The Ferrières et al. (1998) methodology demonstrates that octyl mannofuranoside serves as the key starting material for preparing per-O-acetylated D-mannofuranose via mild acetolysis, with the octyl chain acting as a traceless anomeric protecting group [2]. The crystal structure of 1,2,3,5,6-penta-O-acetyl-α-D-mannofuranose confirmed the furanose ring integrity and stereochemistry [2]. This synthetic route is exclusive to the furanoside isomer; octyl mannopyranoside cannot yield the corresponding per-O-acetylated furanose. Laboratories engaged in oligosaccharide synthesis requiring mannofuranose donors should procure the furanoside form specifically. [2]

pH-Responsive Surfactant Systems with Tunable Hydrolysis-Driven Deactivation

The class-level evidence that furanosides hydrolyse significantly faster than pyranosides under acidic conditions [3] [4] positions octyl mannofuranoside for applications where surfactant activity must self-terminate upon a pH shift—for example, in biodegradable cleaning formulations, temporary emulsion stabilizers for biphasic reactions, or triggered-release drug delivery vehicles. The hydrolysis products (D-mannose and octanol) are both GRAS-compatible and biodegradable [3], offering an environmentally benign deactivation pathway not available with the more stable pyranoside analogs. [3] [4]

Mannose-Specific Lectin Targeting with Attenuated Membrane Disruption

Where mannose headgroup recognition by lectins (e.g., Concanavalin A, DC-SIGN, or mannose receptor) is the desired biological interaction but full surfactant-level membrane disruption must be minimized, octyl mannofuranoside offers a therapeutically relevant differentiation. The pyranoside ring provides superior surfactancy and interfacial tension reduction [5], which may cause unwanted cytolytic effects. By selecting the furanoside form with its attenuated surfactancy profile [5], researchers can preserve the mannose epitope for receptor engagement while reducing collateral membrane damage—a critical consideration for glycolipid-based immunomodulators or targeted drug delivery systems. [5]

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